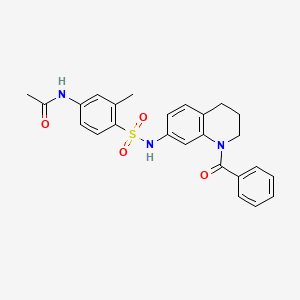
N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound that exhibits notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include a tetrahydroquinoline core and a sulfamoyl group. The molecular formula is C23H24N2O2S, with a molecular weight of approximately 396.51 g/mol. Its structural complexity allows for multiple interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory pathways. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators .
- Antimicrobial Activity : Research has suggested that derivatives of quinoline compounds exhibit antibacterial and antifungal properties. This compound may share similar activities due to its structural analogies with known antimicrobial agents .
Biological Evaluation and Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
- Anti-inflammatory Effects : A study demonstrated that related quinoline derivatives significantly inhibited nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting potential anti-inflammatory properties .
- Anticancer Potential : Another investigation focused on the cytotoxic effects of quinoline derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .
- Antimicrobial Studies : In vitro assays have shown that certain quinoline derivatives possess significant activity against Plasmodium falciparum, indicating potential as antimalarial agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,2,3,4-Tetrahydroquinoline | Structure | Basic scaffold for various derivatives |
| Quinoline | Structure | Antimicrobial and antimalarial properties |
| Sulfamethoxazole | Structure | Antibacterial activity through folate synthesis inhibition |
Future Directions and Research Opportunities
The promising biological activities exhibited by this compound warrant further research into its pharmacological applications. Potential areas for future exploration include:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects will enhance understanding and facilitate drug development.
- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans could establish this compound as a viable therapeutic agent.
- Structural Optimization : Modifying the chemical structure to improve potency and selectivity against specific biological targets may yield more effective derivatives.
Propriétés
IUPAC Name |
N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-17-15-21(26-18(2)29)12-13-24(17)33(31,32)27-22-11-10-19-9-6-14-28(23(19)16-22)25(30)20-7-4-3-5-8-20/h3-5,7-8,10-13,15-16,27H,6,9,14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGOKEDIDDLFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













